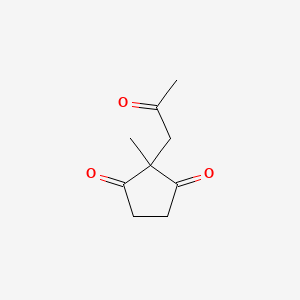
2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclopentane, featuring a cyclopentane ring substituted with a methyl group and a 2-oxopropyl group at the 2-position, and two ketone groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione can be achieved through several methods. One common approach involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water, resulting in the formation of the desired compound . This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and oxopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the synthesis of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-cyclopentanedione: Similar in structure but lacks the 2-oxopropyl group.
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione: Contains a 3-oxobutyl group instead of a 2-oxopropyl group.
1,3-Cyclopentanedione: The parent compound with no substituents on the cyclopentane ring.
Uniqueness
2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione is unique due to the presence of both a methyl group and a 2-oxopropyl group on the cyclopentane ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
73739-84-1 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
2-methyl-2-(2-oxopropyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C9H12O3/c1-6(10)5-9(2)7(11)3-4-8(9)12/h3-5H2,1-2H3 |
InChI 键 |
NLOWZUTUCRHACT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1(C(=O)CCC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


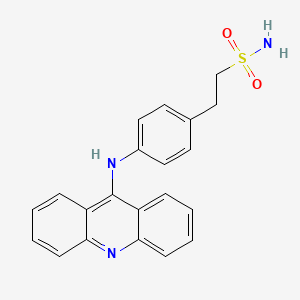
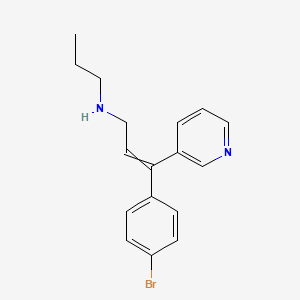
![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
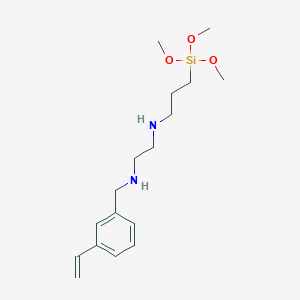
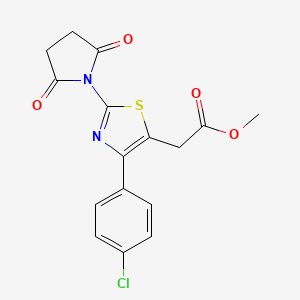
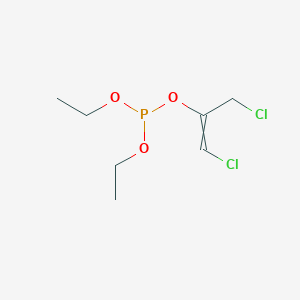
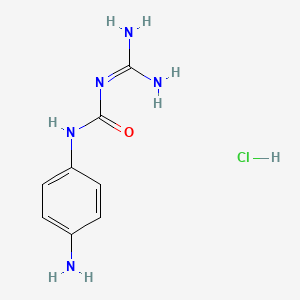
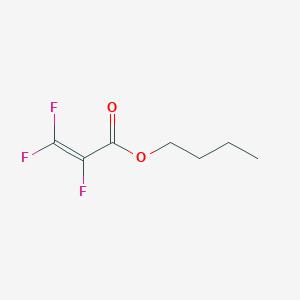
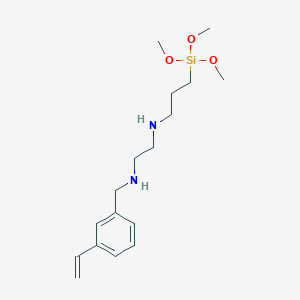
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
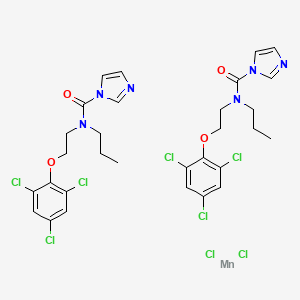
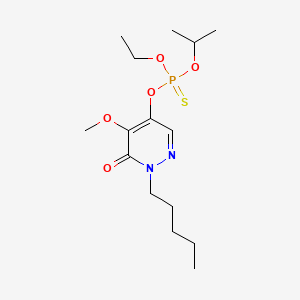
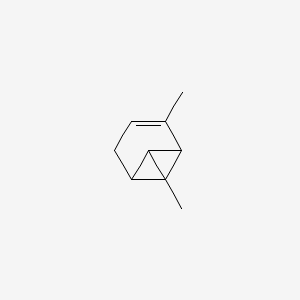
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)
